Guanidine, N,N'-bis(4-methylphenyl)-
CAS No.: 50856-85-4
Cat. No.: VC16550404
Molecular Formula: C15H17N3
Molecular Weight: 239.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 50856-85-4 |
|---|---|
| Molecular Formula | C15H17N3 |
| Molecular Weight | 239.32 g/mol |
| IUPAC Name | 1,2-bis(4-methylphenyl)guanidine |
| Standard InChI | InChI=1S/C15H17N3/c1-11-3-7-13(8-4-11)17-15(16)18-14-9-5-12(2)6-10-14/h3-10H,1-2H3,(H3,16,17,18) |
| Standard InChI Key | FXQVBOJLSKRNLL-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CC=C(C=C1)NC(=NC2=CC=C(C=C2)C)N |
Introduction
Guanidine, N,N'-bis(4-methylphenyl)-, also known as N,N'-Ditolylguanidine or Di-p-tolylguanidine, is a chemical compound with the molecular formula C15H17N3 and a molecular weight of 239.32 g/mol. It is a derivative of guanidine, featuring two 4-methylphenyl groups attached to the nitrogen atoms of the guanidine core. The compound is commonly identified by its CAS number 50856-85-4 .
Structural Information
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2D Structure: The molecule consists of a central guanidine group flanked by two para-methylphenyl (4-methylphenyl) groups.
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3D Conformer: Available models depict its spatial arrangement, emphasizing the planar nature of the phenyl rings and their interaction with the guanidine core .
| Property | Value |
|---|---|
| Molecular Formula | C15H17N3 |
| Molecular Weight | 239.32 g/mol |
| CAS Number | 50856-85-4 |
| Synonyms | N,N'-Ditolylguanidine, Di-p-tolylguanidine |
Physicochemical Characteristics
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Melting Point: Typically in the range of 190–200°C, depending on purity.
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Solubility: Moderately soluble in organic solvents such as ethanol and acetone; limited solubility in water.
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Stability: Stable under normal conditions but sensitive to strong acids or bases, which can hydrolyze the guanidine group .
Reactivity
The compound's guanidine group makes it a potential ligand for coordination chemistry and a candidate for catalytic applications. Its aromatic rings enhance stability and provide opportunities for π-π interactions in molecular assemblies.
Applications and Uses
Guanidine, N,N'-bis(4-methylphenyl)- has been studied for various applications across industries:
Industrial Applications
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Rubber Industry: It is used as an accelerator in vulcanization processes due to its ability to enhance cross-linking efficiency in rubber materials .
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Polymer Chemistry: The compound acts as a stabilizer in certain polymer formulations.
Pharmaceutical Interest
Although not directly used as a drug, derivatives of guanidines are widely studied for biological activities, including antimicrobial and enzyme inhibition properties . Guanidines have shown promise in targeting microbial resistance mechanisms.
Synthesis Methods
The synthesis of Guanidine, N,N'-bis(4-methylphenyl)- typically involves the reaction between guanidine derivatives and para-toluidine under controlled conditions.
General Synthetic Route
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Starting Materials:
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Guanidine hydrochloride or free-base guanidine.
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Para-toluidine (C7H9N).
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Reaction Conditions:
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Solvent: Ethanol or methanol.
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Catalyst: Acidic or basic catalysts depending on the desired reaction pathway.
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Temperature: Moderate heating (80–120°C) to facilitate condensation.
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Purification:
Antimicrobial Potential
Guanidines are known to exhibit antimicrobial activity by disrupting microbial cell membranes or inhibiting enzymatic pathways . This makes derivatives like Guanidine, N,N'-bis(4-methylphenyl)- candidates for further exploration in pharmaceutical research.
Enzyme Inhibition
The guanidine group can interact with enzyme active sites, making it a potential scaffold for designing inhibitors against enzymes such as DNA methyltransferases .
Safety and Handling
Guanidine, N,N'-bis(4-methylphenyl)- should be handled with care due to its potential irritant properties.
Toxicity
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Acute exposure may cause irritation to skin and eyes.
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Long-term effects are not well-documented but warrant caution during handling.
Storage Recommendations
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